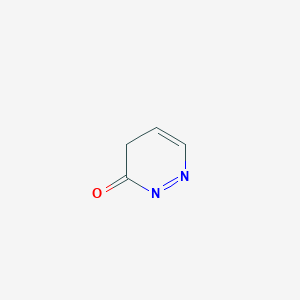

Pyridazin-3(4H)-one

Description

Significance in Contemporary Organic Synthesis

The pyridazinone core is a privileged structure in modern organic synthesis due to its amenability to functionalization at various positions around the ring. scholarsresearchlibrary.com This allows chemists to systematically modify its structure to achieve desired chemical and physical properties. The synthesis of pyridazinone derivatives often involves the condensation of dicarbonyl compounds with hydrazine (B178648) or its derivatives. researchgate.netdergipark.org.tr A variety of synthetic methodologies have been developed to access highly functionalized pyridazine (B1198779) derivatives, highlighting the compound's importance as a synthetic intermediate. researchgate.net

The reactivity of the pyridazin-3(4H)-one ring system enables its use in a range of chemical transformations. For instance, it can undergo N-alkylation, and the carbonyl group can participate in various reactions. researchgate.net These reactions provide access to a multitude of derivatives with tailored properties.

Table 1: Selected Synthetic Applications of this compound Derivatives

| Derivative Class | Synthetic Utility | Reference |

| 6-Aminopyridazine derivatives | Building blocks for condensed azaheterocycles | researchgate.net |

| 2-Aryl-tetrahydropyridazino[4,3-c]quinolin-3(2H)-ones | Precursors for compounds with potential anxiolytic activity | researchgate.net |

| Fused pyridazine derivatives | Intermediates for antiviral agents | researchgate.net |

| Pyridazinone-containing chalcones | Starting materials for the synthesis of pyrazoline derivatives | scirp.orgscirp.org |

Overview of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science, including chemistry, biology, and materials science. openaccessjournals.com Nitrogen-containing heterocycles, in particular, are of immense interest as they form the core structure of many natural products and synthetic compounds with significant biological activity. scirp.orgmdpi.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov

The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these molecules, such as polarity, solubility, and the ability to form hydrogen bonds. nih.govfrontiersin.org These properties are crucial for their interaction with biological targets. openaccessjournals.comrroij.com The structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with high potency and selectivity for specific biological targets. rroij.com

The pyridazine nucleus is a prominent example of a versatile heterocyclic scaffold. scholarsresearchlibrary.com Pyridazinone derivatives, a subset of pyridazines, have garnered considerable attention due to their broad spectrum of biological activities. scholarsresearchlibrary.comdergipark.org.trresearchgate.net The pyridazinone core is considered an important pharmacophore, which is the part of a molecule responsible for its biological activity. researchgate.net This has led to extensive research into the synthesis and biological evaluation of novel pyridazinone-containing compounds. scholarsresearchlibrary.comtandfonline.com

Table 2: Prominent Heterocyclic Scaffolds in Chemical Research

| Heterocyclic Scaffold | Key Features | Significance in Research |

| Pyridine | Six-membered ring with one nitrogen atom | Found in numerous pharmaceuticals and agrochemicals. mdpi.comsigmaaldrich.com |

| Pyrrole (B145914) | Five-membered ring with one nitrogen atom | A fundamental component of many natural products, including heme and chlorophyll. sigmaaldrich.com |

| Thiophene | Five-membered ring with one sulfur atom | Used in the development of conducting polymers and pharmaceuticals. |

| Furan | Five-membered ring with one oxygen atom | A versatile synthetic intermediate and found in various natural products. rroij.com |

| Pyridazine | Six-membered ring with two adjacent nitrogen atoms | A key structural motif in many biologically active compounds. scholarsresearchlibrary.comresearchgate.netdergipark.org.tr |

| Pyrimidine (B1678525) | Six-membered ring with two nitrogen atoms at positions 1 and 3 | A core component of nucleic acids (cytosine, thymine, and uracil). scholarsresearchlibrary.com |

| Imidazole | Five-membered ring with two nitrogen atoms | Present in the amino acid histidine and many pharmaceuticals. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4H-pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDZRAXCPMTNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridazin 3 4h One and Its Derivatives

Classical and Contemporary Approaches to Ring Construction

The construction of the pyridazinone ring can be achieved through various classical and modern synthetic methods. These approaches primarily involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazin-3(4H)-ones. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.net

A widely used method is the reaction of a γ-keto acid with hydrazine hydrate (B1144303). jocpr.combiomedpharmajournal.org For instance, the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640) yields a β-aroylpropionic acid, which upon cyclization with hydrazine hydrate, furnishes the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. biomedpharmajournal.orgijrpc.com This method is versatile and allows for the introduction of various substituents on the aryl ring.

Another notable cyclocondensation is the Schmidt-Druey synthesis, which involves a one-pot reaction of 1,2-diketones, reactive methylene (B1212753) esters, and hydrazones to yield pyridazin-3(2H)-ones. scholarsresearchlibrary.com The reaction can also be performed using the monohydrazone of the 1,2-dicarbonyl compound or hydrazides with a reactive methylene group. scholarsresearchlibrary.com

Furthermore, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride provides a direct route to highly functionalized pyridazin-3-one derivatives. nih.gov Similarly, the reaction of arylhydrazonomalononitriles with various reagents can lead to the formation of the pyridazinone ring. uminho.pt

The reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole (B1671886) followed by cyclocondensation of the resulting butanoic acid with hydrazine derivatives is another example of building the pyridazinone core. nih.gov

| Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-keto acid and hydrazine hydrate | - | 4,5-Dihydropyridazin-3(2H)-one | jocpr.combiomedpharmajournal.org |

| Aromatic hydrocarbon and succinic anhydride, followed by hydrazine hydrate | AlCl₃ (Friedel-Crafts) | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | biomedpharmajournal.orgijrpc.com |

| 1,2-Diketones, reactive methylene esters, and hydrazones | One-pot reaction | Pyridazin-3(2H)-one | scholarsresearchlibrary.com |

| 3-Oxo-2-arylhydrazonopropanals and active methylene compounds | Acetic anhydride | Functionalized Pyridazin-3-one | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an alternative and often highly regioselective pathway to pyridazin-3(4H)-ones. These strategies typically involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized linear precursor.

One such strategy involves the intramolecular cyclization of 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone with sodium sulfide (B99878) to yield a fused pyridazinothiazine derivative. jst.go.jp Another approach is the condensation of 4,5-dichloro-2-methyl-3(2H)-pyridazinone with sodium 2-aminoethanethiolate, which directly affords an isomeric fused system. jst.go.jp

Radical cyclization has also been employed for the diastereoselective synthesis of cis-fused cyclopenta-pyridazinones. nih.gov This method utilizes a pyridazinone ring as a scaffold where an embedded hydrazone acts as a radical acceptor, facilitating a 5-exo radical cyclization. nih.gov This has proven effective in constructing complex bicyclic systems. nih.gov

Furthermore, the cyclization of biaryl Suzuki-Miyaura coupling products has been used to prepare pyridazino[4,5-c]isoquinolinones. jocpr.com This involves the reaction of a substituted chloropyridazinone with a formylphenylboronic acid, followed by cyclization of the resulting biaryl product with ammonia. jocpr.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient and atom-economical synthesis of complex molecules like pyridazin-3(4H)-ones from simple starting materials in a single step.

An ultrasound-promoted multicomponent synthesis of pyridazinones has been reported, involving the reaction of arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl₃. jocpr.comresearchgate.net This method is noted for its high yields and short reaction times. researchgate.net The mechanism involves a Friedel–Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. jocpr.comscholarsresearchlibrary.com

Another MCR involves a copper-catalyzed reaction of aldehydes, hydrazines, and alkynyl esters, which regioselectively produces six-membered pyridazinones. nih.gov This approach avoids the formation of pyrazole (B372694) regioisomers. nih.gov A variation of this, using a 2-halobenzaldehyde, leads to 6-(2-ethoxyphenyl)pyridazinones through a sequential Michael addition/1,2-addition/Ullmann cross-coupling reaction. nih.gov

Additionally, a green and scalable multicomponent reaction for pyridazinone synthesis has been developed using arenes, cyclic anhydrides, and phenylhydrazine (B124118) with an L-proline functionalized nanomagnetic catalyst in aqueous media. tandfonline.com

Functionalization Strategies for the this compound Core

Once the pyridazinone ring is constructed, further derivatization is often necessary to access a wider range of compounds with diverse properties. These strategies focus on the selective introduction of functional groups at various positions of the pyridazinone core.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for the targeted synthesis of specific pyridazinone derivatives. Various methods have been developed to achieve this selectivity.

For instance, the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with a PCl₅–POCl₃ mixture selectively yields the 3-chloropyridazine (B74176) derivative. researchgate.net This chlorinated intermediate can then undergo further reactions with nucleophiles. researchgate.net Similarly, treatment of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with phosphorus oxychloride affords the corresponding 3-chloropyridazine derivative. nih.gov

The use of directing groups and specific reagents can control the site of functionalization. For example, regioselective magnesiation of thio-substituted pyridazines using TMPMgCl·LiCl allows for subsequent electrophilic quench at position 5. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for introducing a variety of substituents onto the pyridazinone core through the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a prominent example, used to synthesize biaryl pyridazinones. For instance, the reaction of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one with 2-formylphenylboronic acid yields the corresponding biaryl product, which can be further cyclized. jocpr.com

The Sonogashira cross-coupling reaction has been employed to introduce alkynyl groups at the C-5 position of the pyridazinone ring. mdpi.com This reaction typically involves the coupling of a halopyridazinone with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. mdpi.com

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has become a critical strategy in medicinal chemistry, allowing for the direct modification of complex molecules at a late point in a synthetic sequence. nih.gov This approach is highly valuable for creating structural diversity and fine-tuning the properties of biologically active scaffolds like this compound. nih.govdiva-portal.org

A notable example of LSF is the regioselective iridium-catalyzed C-H bond amidation of 4-arylphthalazin-1(2H)-ones, a class of pyridazinone analogues. arkat-usa.org This method utilizes a directing group strategy to achieve high regioselectivity. In a study, the reaction of 4-phenylphthalazin-1(2H)-one with sulfonyl azides in the presence of an iridium catalyst, such as [Cp*IrCl2]2, and a silver co-catalyst, like AgNTf2, led to the direct amidation of the C-H bonds. arkat-usa.org Researchers found that by controlling the stoichiometry of the reagents, they could selectively produce either mono- or di-amidated products in good to high yields. arkat-usa.org For instance, using 1.1 equivalents of tosyl azide (B81097) (TsN3) primarily yielded the mono-amidated product, whereas increasing the amount to 2.5 equivalents favored the formation of the di-amidated compound. arkat-usa.org This protocol demonstrates operational simplicity and a broad tolerance for various functional groups, highlighting its utility for the late-stage diversification of pyridazinone-based structures. arkat-usa.org

Reactions at Ring Nitrogen and Carbon Positions

The pyridazinone ring possesses distinct reactive sites at its nitrogen and carbon atoms, allowing for selective modifications. The two adjacent nitrogen atoms exhibit different properties; pyridazine (B1198779) is generally considered a weak base that can form salts with mineral acids. sphinxsai.com The acidity of the ring's C-H bonds has also been studied, with calculations indicating that the C-3 hydrogen is a more effective C-H bond donor than the C-2 hydrogen of pyridine. nih.gov

Reactions at Ring Nitrogen: The nitrogen atoms in the pyridazinone ring are common sites for alkylation and acylation. For example, substitution at the amide nitrogen in 4,5-dihydro-3(2H)-pyridazinones has been shown to influence biological activity. sci-hub.se

Reactions at Ring Carbon: The carbon atoms of the pyridazinone ring can undergo nucleophilic attack, although the reactivity can be influenced by other parts of the molecule. In one study involving an iminophosphorane derivative of pyridazinone, the nitrogen atom of the iminophosphorane was found to be a stronger nucleophile than the carbon atom at position 4 of the pyridazinone ring. arkat-usa.org Halogenated pyridazinones are particularly useful intermediates. For instance, 3-chloropyridazines, prepared by treating the corresponding pyridazinones with phosphorus oxychloride, can undergo nucleophilic displacement of the chlorine atom. This reactivity is a key step in the synthesis of more complex derivatives, such as hydrazinylpyridazines, which are precursors to fused heterocyclic systems. niscpr.res.in

Synthesis of Fused this compound Systems

Fusing the pyridazinone core with other heterocyclic rings generates novel molecular architectures with diverse chemical and biological properties. Key examples include pyrrolo-, pyrazolo-, and triazolo-fused systems.

Pyrrolo[3,4-d]pyridazinone Frameworks

The synthesis of pyrrolo[3,4-d]pyridazinones has been achieved through various strategies, including one-pot cascade reactions and modifications of pre-formed pyrrole (B145914) intermediates. A one-pot method involves the reaction of vinyl azides with 1,3-dicarbonyl compounds to form a pyrrole intermediate in situ. researchgate.net This is followed by the addition of hydrazine, which reacts with ketone and ester groups on the pyrrole to cyclize into the final pyrrolo[3,4-d]pyridazinone framework. researchgate.net This process occurs as a two-step, one-pot methodology, yielding polysubstituted products. researchgate.net

Another common approach involves building upon a pre-existing pyridazinone structure. Mannich base analogues of pyrrolo[3,4-d]pyridazinone have been synthesized via a convenient one-pot reaction, demonstrating potential as anti-inflammatory agents. nih.gov Furthermore, N-acylhydrazone derivatives of this framework have been prepared by reacting intermediate hydrazides with various aromatic aldehydes, leading to compounds with dual COX/LOX inhibitory activity. mdpi.com

| Synthetic Strategy | Key Reactants/Intermediates | Description | Reference |

|---|---|---|---|

| One-Pot Cascade Reaction | Vinyl azides, 1,3-dicarbonyl compounds, Hydrazine | In situ formation of a pyrrole intermediate followed by cyclization with hydrazine to form the fused pyridazinone ring. | researchgate.net |

| Mannich Base Synthesis | Pyrrolo[3,4-d]pyridazinone core, Formaldehyde, Secondary amines | A one-pot synthesis to produce novel Mannich base analogues. | nih.gov |

| N-acylhydrazone Derivatives | Pyrrolo[3,4-d]pyridazinone hydrazides, Aromatic aldehydes | Condensation reaction to introduce the N-acylhydrazone moiety. | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Pyrrolo[3,4-d]pyridazinone, 1-(2-chloro-1-oxoethyl)-4-arylpiperazine | A one-pot synthesis to create derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore. | nih.govresearchgate.net |

Pyrazolo[3,4-d]pyridazinone Architectures

Pyrazolo[3,4-d]pyridazinone derivatives are often synthesized with the goal of developing potent enzyme inhibitors, such as for Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net In one comprehensive study, 66 derivatives of this scaffold were synthesized to explore structure-activity relationships. nih.govresearchgate.net

A common synthetic route starts with the formation of a pyrazole core, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which is then cyclized with formic acid to produce the pyrazolo[3,4-d]pyrimidin-4-ol intermediate. mdpi.com This intermediate can then be reacted with various alkylating agents (e.g., methyl iodide, propargyl bromide) under phase transfer catalysis conditions to yield a range of N-substituted pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com While this example leads to a pyrimidine (B1678525) fusion, similar principles of building the pyridazinone ring onto a pre-formed pyrazole are widely applied in the synthesis of pyrazolo[3,4-d]pyridazinones.

Triazolo-Fused Pyridazinone Derivatives

The fusion of a triazole ring to the pyridazinone core can result in different isomers, such as researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines and sci-hub.semdpi.comCurrent time information in Bangalore, IN.triazolo[4,5-d]pyridazines, each with distinct synthetic pathways.

researchgate.netmdpi.comCurrent time information in Bangalore, IN.Triazolo-fused systems: These are commonly synthesized from 3-hydrazinylpyridazine (B1252368) intermediates. The 3(2H)-pyridazinone starting material is first converted to a 3-chloropyridazine using a chlorinating agent like phosphorus oxychloride. sci-hub.seniscpr.res.in Subsequent reaction with hydrazine hydrate yields the key 3-hydrazinylpyridazine intermediate. sci-hub.seniscpr.res.in This intermediate can then be cyclized with various one-carbon sources. For example, treatment with triethyl orthoformate yields the unsubstituted triazole ring, while reaction with trifluoroacetic anhydride produces a trifluoromethyl-substituted triazole. sci-hub.se

sci-hub.semdpi.comCurrent time information in Bangalore, IN.Triazolo-fused systems: A novel synthesis for 1H-1,2,3-triazolo[4,5-d]pyridaz-4-one involves a "cyclotransformation" reaction. mdpi.com In this approach, a 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-one is treated with a large excess of hydrazine hydrate at high temperature, causing a ring-opening and subsequent ring-closing to form the desired triazolo-pyridazinone. mdpi.com Another method involves the design of hybrid molecules by reacting substituted azides with mucochloric or mucobromic acid derivatives to form the pyridazinone ring, followed by cyclization to create the fused 1,2,3-triazole ring. nih.gov

| Fused System | Key Intermediate | Cyclization Reagent/Method | Reference |

|---|---|---|---|

| researchgate.netmdpi.comCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine | 3-Hydrazinylpyridazine | Triethyl orthoformate, Trifluoroacetic anhydride | sci-hub.se |

| researchgate.netmdpi.comCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine (Spiro) | Dihydropyridazinethione | Benzhydrazide | mdpi.com |

| sci-hub.semdpi.comCurrent time information in Bangalore, IN.Triazolo[4,5-d]pyridazin-4-one | 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-one | Hydrazine hydrate (cyclotransformation) | mdpi.com |

| sci-hub.semdpi.comCurrent time information in Bangalore, IN.Triazolo[4,5-d]pyridazin-4-one | Substituted azides, Mucohalic acids | Intramolecular cyclization | nih.gov |

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural analysis of Pyridazin-3(4H)-one, offering precise insights into its hydrogen and carbon skeletons.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three olefinic protons and the N-H proton of the heterocyclic ring. The protons on the carbon backbone (H4, H5, and H6) exhibit distinct chemical shifts due to their unique electronic environments, influenced by the adjacent nitrogen atoms and the carbonyl group. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The olefinic protons are expected in the aromatic/vinylic region of the spectrum, typically between 6.0 and 9.0 ppm. The H6 proton, being adjacent to the electronegative N1 atom, is expected to be the most deshielded. The H4 and H5 protons will also show distinct signals, with their coupling patterns (doublets or doublet of doublets) providing information on their connectivity. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the N-H proton signal is often observed at a higher chemical shift, around 14.10 ppm, in related pyridazin-3-thione structures. sphinxsai.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | Variable, broad | Singlet (br s) |

| H6 | ~9.2 | Doublet (d) |

| H5 | ~7.5 | Multiplet (m) |

| H4 | ~7.5 | Multiplet (m) |

Note: Predicted values are based on analysis of pyridazine (B1198779) and related structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The molecule contains four distinct carbon atoms: the carbonyl carbon (C3) and the three sp² hybridized carbons of the ring (C4, C5, and C6).

Detailed analysis using specifically deuteriated derivatives has allowed for the unambiguous assignment of each carbon signal. rsc.org The carbonyl carbon (C3) is the most deshielded, appearing at approximately 164.00 ppm. The C6 carbon, positioned between two nitrogen atoms, shows a chemical shift of around 139.02 ppm. The C5 and C4 carbons are found at approximately 134.71 ppm and 130.45 ppm, respectively. rsc.orgresearchgate.net These assignments are crucial for confirming the core structure of the pyridazinone ring.

Table 2: Assigned ¹³C NMR Spectral Data for Pyridazin-3(2H)-one in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

| C3 | 164.00 | ³JCH = 8.6 |

| C4 | 130.45 | ¹JCH = 171.9, ³JCH = 6.1 |

| C5 | 134.71 | ¹JCH = 168.3, ²JCH(6) = 8.0 |

| C6 | 139.02 | ¹JCH = 188.9, ²JCH = 2.7, ³JCH(4) = 7.9 |

Source: Journal of the Chemical Society, Perkin Transactions 1. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is dominated by absorptions characteristic of its amide-like structure. The most prominent bands include:

N-H Stretching: A broad absorption band is typically observed in the region of 3100-3500 cm⁻¹. In related pyridazinone derivatives, this N-H stretching vibration has been noted around 3429 cm⁻¹. asianpubs.org The broadening is a result of intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a key diagnostic peak. For pyridazinone and its derivatives, this band typically appears in the range of 1650-1750 cm⁻¹. asianpubs.orgjst.go.jp For instance, in a furo[3,4-d]pyridazin-1(2H)-one, the amide carbonyl stretch is found at 1668 cm⁻¹. mdpi.com

C=N and C=C Stretching: Vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring typically appear in the 1400-1650 cm⁻¹ region. sphinxsai.comasianpubs.org

Table 3: Characteristic IR Absorption Frequencies for this compound Moiety

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide N-H | 3100 - 3500 | Medium-Strong, Broad |

| C=O Stretch | Amide C=O | 1650 - 1750 | Strong |

| C=C / C=N Stretch | Ring double bonds | 1400 - 1650 | Medium-Variable |

Note: Ranges are based on data from pyridazinone derivatives. sphinxsai.comasianpubs.orgjst.go.jpmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The unsaturated pyridazinone ring, containing C=C, C=N, and C=O chromophores, gives rise to characteristic absorption bands.

The electronic spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions.

π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like pyridazinone, these bands are expected in the 200-400 nm range. In a related pyridazino[4,5-d]pyridazine (B3350090) derivative, a λmax was observed at 235.5 nm. asianpubs.org Molar absorptivities for these transitions are generally high, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. mgcub.ac.in

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. mgcub.ac.in These absorptions occur at longer wavelengths but may be obscured by the more intense π → π* bands. researchgate.net

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity. researchgate.net

Table 4: Expected Electronic Absorption Bands for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | C=C, C=N, C=O | 200 - 400 | High (1,000 - 10,000) |

| n → π | C=O, N | >300 | Low (10 - 100) |

Note: Ranges are based on general spectroscopic principles and data from related compounds. asianpubs.orgmgcub.ac.in

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed to confirm the molecular mass of this compound and its derivatives. For the parent compound, the molecular weight is confirmed by the presence of a molecular ion peak [M+H]⁺ corresponding to its chemical formula.

In studies of related compounds, such as 6-substituted-4-(3,4,5-trimethoxybenzoyl)-2-phenylpyridazin-3(2H)-one derivatives, ESI-MS has been instrumental. For instance, a compound in this series exhibited a molecular ion peak at m/z 411.15 [M+H]⁺, which aligns with the calculated molecular mass of 410.16 for the formula C22H22N2O5, confirming its identity. The fragmentation of these molecules often involves characteristic losses. A common fragmentation pathway observed is the loss of the trimethoxybenzoyl group, leading to significant fragment ions.

For other derivatives, such as those involving atriazolo[4,3-b]pyridazin-6-yl moiety, high-resolution mass spectrometry (HRMS) provides precise mass data. For example, a derivative with the formula C16H12ClN5O exhibited an [M+H]⁺ peak at m/z 326.0803, consistent with the calculated mass of 326.0809. This level of precision is crucial for unambiguous formula determination.

The fragmentation patterns are often predictable and provide valuable structural information. For instance, in a series of 2-(substituted-phenyl)-6-phenyl-2H-pyridazin-3-one derivatives, the mass spectra consistently showed the molecular ion peak as the base peak, indicating the stability of the pyridazinone ring system under electron impact.

Detailed fragmentation analysis of a specific derivative, 6-(4-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]imino}-2H-pyridazin-3-one, revealed a molecular ion peak [M+H]+ at m/z 463. Its fragmentation pattern was characterized by the cleavage of the bond between the pyridazinone and thiazole (B1198619) rings, providing clear evidence for the proposed structure.

Table 1: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed [M+H]⁺ (m/z) | Key Fragmentation Notes | Reference |

|---|---|---|---|---|---|

| 6-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)-2-phenylpyridazin-3(2H)-one | C22H22N2O5 | 410.16 | 411.15 | Loss of trimethoxybenzoyl group | |

| 4-chloro-6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine | C16H12ClN5O | 326.0809 | 326.0803 | High-resolution mass confirmation | |

| 6-(4-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]imino}-2H-pyridazin-3-one | C23H13ClN4O3S | 462.04 | 463 | Cleavage between pyridazinone and thiazole rings |

X-ray Diffraction Analysis

X-ray diffraction techniques are definitive methods for establishing the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.

For the derivative 6-(4-bromophenyl)-2-phenyl-2H-pyridazin-3-one, single-crystal analysis revealed that the pyridazinone ring adopts a flattened envelope conformation. The phenyl ring attached at the N2 position is twisted with respect to the pyridazinone ring, with a dihedral angle of 48.6(1)°. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into chains.

In another example, the crystal structure of ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate was determined. The analysis confirmed the pyridazinone ring and the arrangement of its substituents. The molecules in the crystal lattice are linked by C-H···O interactions, forming a three-dimensional network.

The structure of 6-phenyl-2H-pyridazin-3-one has also been elucidated, showing a nearly planar pyridazinone ring. The crystal packing is dominated by N-H···O hydrogen bonds, which create centrosymmetric dimers. These dimers are further connected by C-H···π interactions.

A study on 4-acetyl-6-(4-chlorophenyl)-2-phenylpyridazin-3(2H)-one provided detailed structural parameters. The pyridazinone ring was found to be nearly planar. The phenyl ring at the N2 position and the chlorophenyl ring at the C6 position were significantly twisted out of the plane of the central pyridazinone ring.

Table 2: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 6-(4-bromophenyl)-2-phenyl-2H-pyridazin-3-one | Monoclinic | P2₁/c | Phenyl at N2 vs. Pyridazinone: 48.6(1)° | C-H···O | |

| Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | Monoclinic | P2₁/c | - | C-H···O | |

| 6-phenyl-2H-pyridazin-3-one | Monoclinic | P2₁/c | - | N-H···O, C-H···π | |

| 4-acetyl-6-(4-chlorophenyl)-2-phenylpyridazin-3(2H)-one | Triclinic | P-1 | Phenyl at N2 vs. Pyridazinone: 58.7(1)°, Chlorophenyl at C6 vs. Pyridazinone: 35.8(1)° | C-H···O |

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing crystalline materials, particularly for identifying different polymorphic forms, which are distinct crystal structures of the same compound.

In the context of pyridazinone derivatives, PXRD is used to confirm the phase purity of a synthesized crystalline powder. For instance, the PXRD pattern of a newly synthesized batch of 6-(3-hydroxyphenyl)-2H-pyridazin-3-one was compared with the pattern simulated from its single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample consists of a single crystalline phase and is free from polymorphic impurities. This is a standard procedure to ensure that the material being studied in bulk corresponds to the structure determined by single-crystal analysis.

Correlative Spectroscopic and Computational Approaches

Combining experimental spectroscopic data with quantum chemical computations, such as Density Functional Theory (DFT), provides a deeper understanding of the structural and electronic properties of this compound derivatives.

In a study of 6-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)-2-phenylpyridazin-3(2H)-one, DFT calculations were performed to optimize the molecular geometry. The calculated geometric parameters, such as bond lengths and angles, were found to be in good agreement with the experimental data obtained from single-crystal X-ray diffraction. This correlation validates both the experimental structure and the computational model.

Furthermore, these computational models are used to predict and interpret spectroscopic data. For example, the frontier molecular orbitals (HOMO and LUMO) were calculated for this derivative, providing insights into its electronic properties and reactivity. The calculated HOMO-LUMO energy gap helps to explain the electronic transitions observed in its UV-Vis spectrum.

Another study correlated the experimental vibrational frequencies from FT-IR and Raman spectra of 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide with those calculated using DFT. The high degree of correlation allowed for a confident assignment of the observed vibrational bands to specific molecular motions. The computational analysis also provided information on the molecular electrostatic potential, which helps to identify reactive sites for electrophilic and nucleophilic attack.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for quantum mechanical calculations on pyridazine (B1198779) derivatives, offering a balance of accuracy and computational efficiency. gsconlinepress.comnih.gov It is widely used to probe the structures, reactivity, and selectivity of these chemical molecules. gsconlinepress.com Calculations are often performed using functionals like Becke's three-parameter exchange functional along with the Lee–Yang–Parr non-local correlation functional (B3LYP) and basis sets such as 6-31G* or 6-311G(d,p). gsconlinepress.comresearchgate.net

Geometry Optimization and Molecular Conformation

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. researchgate.netyoutube.com This process determines stable molecular conformations and provides optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, a study on 4,5-Dichloropyridazin-3-(2H)-one utilized DFT with the B3LYP/6-31G(d,p) basis set to calculate the molecular geometry of both its monomeric and dimeric forms. researchgate.net The theoretical calculations for the dimeric form showed good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. researchgate.net The optimized molecular structures from such calculations are confirmed to be true minima on the potential energy surface by ensuring all vibrational frequencies are positive. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for 4,5-Dichloropyridazin-3-(2H)-one Dimer

| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d,p)) |

| Cl1-C2 | 1.711 | 1.721 |

| O1-C1 | 1.237 | 1.235 |

| N1-N2 | 1.345 | 1.336 |

| N2-C1 | 1.364 | 1.386 |

| C2-C3 | 1.357 | 1.369 |

Data sourced from a study on 4,5-Dichloropyridazin-3-(2H)-one. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO (EHOMO) is associated with the molecule's tendency to donate electrons, with higher EHOMO values indicating a greater electron-donating ability. researchgate.net Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a crucial indicator of molecular stability and reactivity. gsconlinepress.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For example, FMO analysis of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one revealed a low energy gap, indicating its chemical reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Pyridazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -5.73 | -1.72 | 4.01 |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.53 | -1.87 | 3.66 |

| 4,5-Dichloropyridazin-3-(2H)-one | -7.42 | -1.98 | 5.44 |

Data compiled from studies on pyridazine derivatives. gsconlinepress.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

In studies of pyridazinone derivatives, MEP analysis has shown that the nitrogen atoms of the pyridazine ring are typically electronegative sites. researchgate.net An MEP analysis of 4,5-Dichloropyridazin-3-(2H)-one, for example, provides a detailed map of its electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. researchgate.net This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net

Prediction of Quantum Chemical Parameters

DFT calculations are extensively used to determine a range of quantum chemical parameters that quantify the global reactivity of a molecule. gsconlinepress.comdergipark.org.tr These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative basis for comparing the chemical behavior of different compounds. gsconlinepress.comresearchgate.net

According to Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies as I = -EHOMO and A = -ELUMO. researchgate.net From these, other important parameters can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2. gsconlinepress.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. gsconlinepress.com Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. gsconlinepress.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). gsconlinepress.comdergipark.org.tr

Nucleophilicity (ε): Measures the tendency to donate electrons. A molecule with high nucleophilicity is expected to be an effective corrosion inhibitor. gsconlinepress.com

Fraction of Electrons Transferred (ΔN): Quantifies the tendency of a molecule to donate electrons to a metal surface. gsconlinepress.com

These parameters have been successfully used to correlate the molecular structure of pyridazinone derivatives with their observed properties, such as their performance as corrosion inhibitors. gsconlinepress.com

Table 3: Calculated Quantum Chemical Parameters for Pyridazinone Derivatives

| Parameter | 5-phenyl-6-ethylpridazine-3-one (PEPO) | 4,5-Dichloropyridazin-3-(2H)-one |

| Ionization Potential (I) (eV) | 5.73 | 7.42 |

| Electron Affinity (A) (eV) | 1.72 | 1.98 |

| Electronegativity (χ) (eV) | 3.73 | 4.70 |

| Hardness (η) (eV) | 2.01 | 2.72 |

| Softness (S) (eV⁻¹) | 0.50 | 0.37 |

| Electrophilicity Index (ω) (eV) | 3.46 | 4.05 |

| Dipole Moment (μ) (Debye) | 3.79 | 3.20 |

Data compiled from DFT studies on pyridazinone derivatives. gsconlinepress.comresearchgate.netresearchgate.net

Tautomerism in Pyridazin-3(4H)-one Systems

Pyridazinone compounds can exist in different tautomeric forms, which are constitutional isomers that readily interconvert, typically through the migration of a proton. researchgate.netlibretexts.org Understanding the equilibrium between these forms is essential as it can significantly influence the molecule's chemical and biological properties.

Keto-Enol and Amide-Imidic Acid Tautomeric Equilibria

The most common form of tautomerism in this compound systems is the equilibrium between the amide (lactam) form and the imidic acid (lactim) form, which is a specific type of keto-enol tautomerism. researchgate.netnih.gov The this compound structure represents the amide/keto form, while its tautomer, pyridazin-3-ol, represents the imidic acid/enol form. nih.gov

Experimental and theoretical studies have shown that for compounds like 3-hydroxypyridazine, the equilibrium strongly favors the more stable oxo (amide) form, pyridazin-3(2H)-one. researchgate.netnih.gov

Theoretical investigations using DFT (B3LYP/6-311++G**) have explored the mechanisms of this tautomeric conversion. nih.govresearchgate.net Two primary pathways have been considered:

Direct Hydrogen Transfer: A single molecule undergoes an intramolecular proton transfer. This process involves a strained four-membered transition state and has a very high calculated activation energy of 42.64 kcal/mol, making it unlikely to occur under normal conditions. nih.govresearchgate.net

Dimer-Mediated Double Hydrogen Transfer: Two pyridazin-3(2H)-one molecules form a dimer, facilitating a concerted transfer of two protons. This pathway has a much lower activation energy of 14.66 kcal/mol, suggesting it is the more favorable mechanism for interconversion. nih.govresearchgate.net

The presence of protic polar solvents can also play a crucial role by forming hydrogen bonds and providing alternative, lower-energy pathways for proton transfer, thereby reducing the high activation barrier associated with the direct transfer mechanism. nih.gov The study of amide-imidic acid tautomerism is critical, as the less stable imidic acid form can sometimes be isolated under specific conditions, such as in certain solvent reactions. nih.gov

Molecular Interaction Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org For pyridazine derivatives, this analysis provides detailed insights into the nature and prevalence of various non-covalent contacts that govern their crystal packing. nih.govuomphysics.net The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of different close contacts. nih.gov

The analysis of pyridazine-containing crystal structures reveals the importance of several key interactions. nih.gov The surfaces are often decomposed into 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. For a representative derivative, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the analysis showed that H···H, H···C/C···H, H···N/N···H, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov

These findings confirm that van der Waals forces and hydrogen bonding are the dominant interactions dictating the supramolecular assembly in the solid state for this class of compounds. nih.gov The quantitative breakdown of these interactions provides a clear picture of the packing environment.

**Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazine Derivative***

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 39.7 | nih.gov |

| H···C/C···H | 27.5 | nih.gov |

| H···N/N···H | 15.5 | nih.gov |

| O···H/H···O | 11.1 | nih.gov |

*Data for methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, a related pyridazine derivative.

The study of non-covalent interactions is fundamental to understanding the structure, stability, and function of molecular systems. nih.gov Computational chemistry offers a range of methods to model these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. nih.govnih.gov For pyridazinone and related heterocyclic systems, these models are used to elucidate binding affinities, molecular recognition, and crystal packing. mdpi.comnih.gov

Density Functional Theory (DFT) is a widely used method for investigating non-covalent interactions. mdpi.com Functionals such as M06-2X and ωB97XD are specifically parameterized to better account for dispersion forces, which are crucial for accurately describing stacking and other weak interactions. mdpi.com

Another powerful technique is the Non-Covalent Interaction (NCI) analysis. nih.govmdpi.com NCI analysis is based on the electron density and its derivatives, and it allows for the visualization of non-covalent interactions in real space. nih.gov The resulting plots show broad surfaces for weak van der Waals interactions and smaller, more localized regions for stronger interactions like hydrogen bonds. nih.gov This method has been successfully applied to identify key interactions such as (oxadiazole)···(pyridine) π–π stacking in complex heterocyclic systems. mdpi.com These computational tools provide a qualitative and quantitative understanding of the forces that hold molecules together, complementing experimental data from X-ray crystallography. mdpi.com

Theoretical investigations provide crucial insights into the principles governing the self-assembly of molecules into well-defined supramolecular structures. rsc.org For pyridazinone derivatives, computational studies help to explain how non-covalent interactions, particularly hydrogen bonding and π-π stacking, direct the formation of ordered assemblies in the solid state.

As established by theoretical studies on its tautomerism, this compound has a strong tendency to form hydrogen-bonded dimers. researchgate.netnih.gov This dimerization is a fundamental step in its supramolecular assembly, creating a stable, centrosymmetric motif that can be further organized into larger structures. Computational models can predict the geometry and stability of these dimers, confirming that the double hydrogen bond formation is energetically favorable. researchgate.net

Beyond simple dimerization, computational analysis of crystal structures of related pyridazine compounds reveals the formation of more extended supramolecular architectures like chains and sheets. nih.gov Hirshfeld surface analysis and interaction energy calculations can identify the specific C-H···π, π-π, and other weak interactions that link the primary dimer units together. nih.gov By understanding the relative strengths and directionality of these various non-covalent forces, theoretical models can explain and even predict the crystal packing and resulting morphology of pyridazinone-based materials. uomphysics.net

Reactivity and Mechanistic Studies

Reaction Mechanisms in Pyridazin-3(4H)-one Chemistry

The reactivity of the this compound ring is characterized by its participation in nucleophilic substitutions, cycloadditions, and rearrangement reactions. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atoms, is a dominant factor in many of these transformations.

Nucleophilic substitution is a primary method for the functionalization of the this compound ring, particularly when it is substituted with good leaving groups such as halogens. The general mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr) proceeding through an addition-elimination pathway (SN(AE)). In this two-step process, the nucleophile first attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

Due to the electronic influence of the ring nitrogens, nucleophilic attack is favored at the positions ortho and para to them (C4, C5, and C6), which are the most electron-deficient. For instance, studies on 4,5,6-trifluoropyridazin-3(2H)-one have shown that it serves as a valuable scaffold for creating polysubstituted derivatives through sequential SNAr reactions. rsc.orgresearchgate.net The regioselectivity of these substitutions is highly dependent on the nature of the incoming nucleophile and the existing substituents on the ring. rsc.orgresearchgate.net

When 4,5,6-trifluoropyridazin-3(2H)-one reacts with various nitrogen nucleophiles, substitution occurs preferentially at the C4 and C5 positions. The reaction with primary and secondary amines, such as butylamine (B146782) and morpholine, predominantly yields the 4-substituted isomer. researchgate.net

| Nucleophile | Position of Substitution | Major Product |

| Butylamine | C4 and C5 | 4-Substituted Isomer |

| Morpholine | C4 and C5 | 4-Substituted Isomer |

| Aniline Derivatives | C4 and C5 | 4-Substituted Isomer |

| N,N'-Dimethylethylenediamine | C4 and C5 or C4 and C6 | 4,5-Disubstituted or Ring-fused |

Table 1: Regioselectivity of Nucleophilic Substitution on 4,5,6-Trifluoropyridazin-3(2H)-one with Nitrogen Nucleophiles. researchgate.net

Beyond the common SN(AE) mechanism, more complex pathways have been observed in related pyridazine (B1198779) systems, such as the SN(ANRORC) mechanism, which involves the A ddition of a N ucleophile, R ing O pening, and subsequent R ing C losure. This pathway is particularly prevalent in reactions of halogenated pyridazines with strong nucleophiles like potassium amide in liquid ammonia. rsc.org

The electron-deficient pyridazinone ring can act as a diene component in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. scispace.comorganic-chemistry.org In this reaction, the pyridazinone (the electron-poor diene) reacts with an electron-rich dienophile (e.g., an enamine or an alkyne). This is the reverse of a normal-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmdpi.com The initial cycloadduct formed often undergoes a subsequent retro-Diels-Alder reaction, extruding a small stable molecule like nitrogen (N₂) to yield a new carbocyclic or heterocyclic ring.

A notable application of this reactivity is seen in intramolecular Diels-Alder reactions. Pyridazine derivatives with tethered alkyne side chains can undergo thermally induced intramolecular [4+2] cycloadditions. For example, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles have been shown to cyclize, affording fused benzonitrile (B105546) systems. The pyridazine ring acts as the 1,2-diazadiene, and the tethered alkyne serves as the dienophile. scispace.comwikipedia.org

Pyridazinium ylides, which can be generated in situ from the corresponding pyridazinium salts, participate in [3+2] cycloaddition reactions with dipolarophiles like ethyl propiolate to form various pyrrolo[1,2-b]pyridazine (B13699388) derivatives. jst.go.jp In these reactions, the ylide acts as a three-atom component (a 1,3-dipole). jst.go.jp

| Reaction Type | Pyridazinone Role | Partner | Product Type |

| Inverse-Electron-Demand Diels-Alder | Electron-Poor Diene | Electron-Rich Alkene/Alkyne | Fused Heterocycles |

| [3+2] Cycloaddition | 1,3-Dipole (from Ylide) | Dipolarophile (e.g., Alkyne) | Fused Pyrrolidines |

Table 2: Common Cycloaddition Reactions Involving the this compound System. scispace.comwikipedia.orgjst.go.jp

This compound and its derivatives can undergo several types of rearrangement reactions, often leading to the formation of different heterocyclic systems. These transformations can be induced by heat, light, or chemical reagents.

Ring Contraction: Certain substituted pyridazinones can contract to form five-membered rings. For instance, 2-phenyl-4,5-dichloro-3(2H)-pyridazinone, when treated with sodium alkoxides, rearranges to yield 1-phenyl-4-alkoxy-5-alkoxycarbonylpyrazole as the major product. jst.go.jpjst.go.jpnih.gov Similarly, the reduction of N(2)-substituted pyridazin-3-ones with excess zinc in acetic acid can lead to ring contraction, producing a mixture of pyrrolidin-2-ones and 3-pyrrolin-2-ones. rsc.org

Photochemical Rearrangements: Upon UV irradiation, pyridazine derivatives can isomerize. Vapour-phase photolysis of halogenated pyridazines has been shown to yield pyrazines through a proposed mechanism involving intermediate valence isomers. rsc.org In a related transformation, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide leads to a ring-opening and subsequent ring-closure cascade, ultimately forming either a pyrazole (B372694) derivative or 2,5-diphenylfuran (B1207041) via the loss of nitrogen. researchgate.net

Other Rearrangements: A specific rearrangement has been observed in the oxidation of 1-amino-3,4,5,6-tetraphenyl-2-pyridone with lead tetra-acetate. This reaction proceeds with the loss of carbon monoxide to give 3,4,5,6-tetraphenylpyridazine. rsc.org The proposed mechanism involves the formation of an N-nitrene, which undergoes ring expansion to a diazepinone, followed by extrusion of CO. rsc.org

Influence of Substituents on Reactivity

Substituents on the this compound ring have a profound effect on its reactivity by altering the electron density and steric environment of the molecule. These effects can be broadly categorized as inductive and resonance effects, which can either activate or deactivate the ring towards certain reactions and direct the regiochemical outcome.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) decrease the electron density of the pyridazinone ring through inductive and/or resonance effects. This deactivation makes the ring more susceptible to nucleophilic attack, as seen in the facile substitution reactions of fluorinated pyridazinones. researchgate.net EWGs also enhance the ring's ability to act as a diene in inverse-electron-demand Diels-Alder reactions.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and alkoxy (-OR) groups increase the electron density of the ring via resonance. This increased electron density deactivates the ring towards nucleophilic substitution but can enhance its reactivity in other transformations.

The position of the substituent is also critical. For example, in a study of pyridazinone-based PDE4 inhibitors, it was found that the nature of the substituent on the ring nitrogen (N2) significantly impacted biological activity. A hydrogen bond donor (R₂ = H) was found to be optimal for binding affinity compared to N-methyl or N-benzyl groups, which are more hydrophobic and sterically hindering. researchgate.net This highlights how substituents can influence not only chemical reactivity but also molecular recognition processes. The properties of the pyridazine ring and its substituents are mutually influential; the heterocycle can modulate the electronic properties of the substituent, and vice versa. thieme-connect.de

| Substituent Type | Example | Effect on Ring Electron Density | Impact on Nucleophilic Substitution |

| Strong EWG | -NO₂ | Decreases | Activates |

| Halogen (EWG) | -F, -Cl | Decreases | Activates |

| Strong EDG | -NH₂ | Increases | Deactivates |

| Moderate EDG | -OCH₃ | Increases | Deactivates |

| Alkyl (EDG) | -CH₃ | Increases (Inductive) | Weakly Deactivates |

Table 3: General Influence of Substituent Electronic Effects on Nucleophilic Substitution Reactivity of the this compound Ring.

Advanced Applications in Chemical Synthesis

Pyridazin-3(4H)-one as a Versatile Building Block

The utility of the this compound scaffold is widely recognized in synthetic chemistry. Its ability to undergo various chemical modifications at different positions of the ring makes it an ideal starting material for creating a wide array of functionalized molecules. The structural unit of substituted pyridazine (B1198779) is present in many biologically active compounds, and considerable research is focused on the synthesis of novel pyridazine-based building blocks.

The this compound ring serves as a precursor for the synthesis of a variety of fused and complex heterocyclic systems. Through strategic functionalization and subsequent cyclization reactions, chemists can construct intricate molecular frameworks with potential applications in medicinal chemistry and materials science. For instance, palladium-catalyzed cross-coupling reactions of halopyridazin-3(2H)-ones are a highly effective method for introducing different substituents into the pyridazinone core, leading to the formation of complex structures like pyridazino[4,5-c]isoquiniolinone.

Another example involves the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with a PCl5–POCl3 mixture to yield a 3-chloropyridazine (B74176) derivative. This intermediate can then be further reacted with various nucleophiles to afford a range of fused heterocyclic systems. nih.gov Additionally, new series of nitrogen and sulfur heterocyclic systems have been synthesized by linking indole (B1671886), 1,2,4-triazole, pyridazine, and quinoxaline rings. nanomaterchem.com

Table 1: Examples of Complex Heterocyclic Systems Synthesized from this compound Derivatives

| Starting Material | Reagents | Resulting Heterocyclic System |

|---|---|---|

| 6-Aryl-4-pyrazol-1-yl-pyridazin-3-one | PCl5–POCl3, then 2-hydroxybenzoylhydrazide | Fused pyridazine-oxadiazole system |

| 4,5-Dihydropyridazinone derivative | Bromine/acetic acid | Dehydrogenated pyridazinone |

| Halopyridazin-3(2H)-ones | Palladium catalyst, various coupling partners | Pyridazino[4,5-c]isoquiniolinone |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes, concentrated HCl | Indolo-triazolo-pyridazinethiones |

Beyond the synthesis of fused systems, this compound derivatives are valuable intermediates in multi-step synthetic sequences. Their functional groups can be manipulated to introduce desired moieties or to facilitate subsequent chemical transformations. For example, N-alkylation of pyridazin-3-one intermediates with ethyl chloroacetate yields ester derivatives that can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce hydrazides. researchgate.net These hydrazides are versatile precursors for constructing other heterocyclic rings. researchgate.net

In another synthetic route, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with reagents like phosphorus oxychloride or ethyl chloroformate to generate chloropyridazine or oxazolopyridazine derivatives, respectively. dntb.gov.ua These products can then undergo further reactions, such as displacement of the chlorine atom or transformations of the oxazole ring, to build more elaborate molecules. dntb.gov.ua

Role in Ligand Design for Catalysis

Palladium-catalyzed reactions, such as aminocarbonylation, have been successfully applied to functionalize the pyridazin-3(2H)-one ring. researchgate.net In these reactions, the pyridazinone derivative itself is the substrate, but the principles of its interaction with the palladium catalyst are relevant to ligand design. Furthermore, Schiff base ligands derived from pyridazinone derivatives have been synthesized and used to form metal complexes with Ni(II), Cu(II), Co(II), and Pd(II). dntb.gov.ua These complexes have shown potential catalytic activity.

Development of Agrochemical Intermediates via Chemical Synthesis

The pyridazinone nucleus is a key component in a number of commercially important agrochemicals. nih.gov Synthetic routes starting from this compound and its precursors are employed to produce intermediates for these active ingredients. The biological activity of these compounds is often linked to the specific substitution pattern on the pyridazinone ring.

A notable example is the herbicide Chloridazone, which has been on the market since 1964 and is used in the cultivation of beet crops. researchgate.net The synthesis of Chloridazone and other pyridazinone-based agrochemicals relies on the chemical manipulation of the pyridazinone core. Pyridazinone derivatives have been reported to possess a wide variety of agrochemical activities, including as insecticides and acaricides.

Table 2: Agrochemical Applications of Pyridazinone Derivatives

| Agrochemical | Type | Application |

|---|---|---|

| Chloridazone | Herbicide | Weed control in beet cultivation researchgate.net |

| Pyridaben | Insecticide/Acaricide | Control of mites and insects |

| Fenpyroximate | Acaricide | Mite control in various crops |

Q & A

Q. What are the common synthetic routes for pyridazin-3(4H)-one derivatives, and how can substituents influence reactivity?

this compound derivatives are typically synthesized via condensation reactions. For example, 3,6-dichloropyridazine reacts with sodium salts of nucleophiles (e.g., benzyl cyanide) followed by hydrolysis and alkylation with alkyl halides to introduce substituents at the 2- and 6-positions . Thiolation of pyridazin-3(2H)-ones using thiourea or phosphorus pentasulfide generates pyridazin-3(2H)-thiones, which exhibit distinct reactivity toward electrophiles and nucleophiles . Substituents such as chloro, methoxy, or trifluoromethyl groups can modulate electronic effects, influencing coupling reactions (e.g., Negishi coupling) and biological activity .

Q. How are this compound derivatives evaluated for biological activity in preclinical studies?

Standard assays include:

- Cyclooxygenase (COX-1/COX-2) inhibition : Assessed using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods to quantify prostaglandin production .

- Anti-inflammatory activity : Evaluated via heat-induced hemolysis assays or carrageenan-induced paw edema models in rodents .

- Insecticidal activity : Tested against pests like Plutella xylostella at varying concentrations (e.g., 100 mg/L), with mortality rates tracked over 24–72 hours .

Q. What structural features of this compound are critical for pharmacological activity?

Key features include:

- Substituent position : Chlorine at position 5 enhances insecticidal activity, while phenyl groups at position 6 improve anti-inflammatory effects .

- Electron-withdrawing groups : Trifluoromethyl or nitro groups at position 4 improve stability and target binding in PDE4 inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across this compound derivatives?

Contradictions often arise from substituent effects or assay variability. Strategies include:

- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., replacing chloro with methoxy) and test under standardized conditions .

- Computational modeling : Use molecular docking or density functional theory (DFT) to predict binding affinities to targets like FPR or PDE4 .

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., anti-inflammatory potency vs. logP values) .

Q. What methodologies are recommended for studying the reactivity of pyridazin-3(2H)-thiones?

- Nucleophilic substitution : React thiones with amines or hydrazines under acidic/basic conditions to form thioethers or hydrazone derivatives .

- Electrophilic aromatic substitution : Use iodination or nitration to introduce functional groups at electron-rich positions (e.g., para to sulfur) .

- Mechanistic validation : Confirm reaction pathways via NMR kinetics or mass spectrometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer applications?

- Core modifications : Introduce fused rings (e.g., pyridothiadiazine) to enhance DNA intercalation or topoisomerase inhibition .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl groups) using X-ray crystallography or Hirshfeld surface analysis .

- In vivo validation : Test lead compounds in xenograft models with pharmacokinetic profiling to assess bioavailability .

Q. What advanced synthetic strategies enable functionalization of this compound scaffolds?

- Cross-coupling reactions : Use Negishi or Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at position 4 or 5 .

- Microwave-assisted synthesis : Accelerate condensation or cyclization steps to reduce reaction times and improve yields .

- Asymmetric catalysis : Employ chiral ligands to synthesize enantiomerically pure derivatives for targeting stereospecific enzymes .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework guide research on this compound derivatives?

- Population : Specific biological targets (e.g., COX-2, PDE4).

- Intervention : Derivative synthesis with defined substituents.

- Comparison : Benchmark against existing drugs (e.g., diclofenac for anti-inflammatory activity).

- Outcome : Quantify IC50 values, selectivity ratios, or in vivo efficacy .

Q. What are common pitfalls in designing this compound studies, and how can they be avoided?

- Overlooking substituent steric effects : Use molecular modeling to predict steric clashes before synthesis .

- Inconsistent bioassay protocols : Adopt OECD guidelines or literature-standardized methods for reproducibility .

- Neglecting metabolic stability : Include microsomal stability assays early in lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.